2,6-Dichloro-3-methoxyaniline
Overview
Description
2,6-Dichloro-3-methoxyaniline is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 6th positions, and a methoxy group is substituted at the 3rd position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methoxyaniline typically involves the chlorination of 3-methoxyaniline. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 6th positions .
Another method involves the nitration of 3-methoxyaniline followed by reduction and subsequent chlorination. This multi-step process includes nitration using nitric acid and sulfuric acid, reduction of the nitro group to an amino group, and finally chlorination .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient and scalable production. Catalysts and solvents are carefully selected to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted anilines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2,6-Dichloro-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and methoxy groups can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroaniline: Lacks the methoxy group, making it less versatile in certain reactions.
3-Methoxyaniline: Lacks the chlorine atoms, affecting its reactivity and applications.
2,6-Dichloro-4-methoxyaniline: Similar structure but with different substitution pattern, leading to different chemical properties.
Uniqueness
2,6-Dichloro-3-methoxyaniline is unique due to the specific positioning of chlorine and methoxy groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different scientific and industrial applications .
Properties
IUPAC Name |
2,6-dichloro-3-methoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIBRTRWRXXIDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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